REACTION_CXSMILES
|
[CH:1]([Cl:10])([F:9])[C:2]([F:8])([F:7])[C:3]([Cl:6])([F:5])[F:4].[H][H]>>[CH2:1]([F:9])[C:2]([F:8])([F:7])[CH:3]([F:5])[F:4].[CH:1]([Cl:10])([F:9])[C:2]([F:8])([F:7])[C:3]([Cl:6])([F:5])[F:4]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(C(F)(F)Cl)(F)F)(F)Cl
|
Name
|
Pd alumina
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
glass
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The temperature was maintained at 190°±3° C. for 144 hours
|
Duration
|
144 h
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(C(F)F)(F)F)F
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(C(F)(F)Cl)(F)F)(F)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH:1]([Cl:10])([F:9])[C:2]([F:8])([F:7])[C:3]([Cl:6])([F:5])[F:4].[H][H]>>[CH2:1]([F:9])[C:2]([F:8])([F:7])[CH:3]([F:5])[F:4].[CH:1]([Cl:10])([F:9])[C:2]([F:8])([F:7])[C:3]([Cl:6])([F:5])[F:4]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(C(F)(F)Cl)(F)F)(F)Cl
|
Name
|
Pd alumina
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
glass
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The temperature was maintained at 190°±3° C. for 144 hours
|
Duration
|
144 h
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(C(F)F)(F)F)F
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(C(F)(F)Cl)(F)F)(F)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |